molecular formula C19H22ClN5O B584653 4-Chloro Trazodone Isomer CAS No. 157072-19-0

4-Chloro Trazodone Isomer

Cat. No.: B584653
CAS No.: 157072-19-0
M. Wt: 371.869
InChI Key: ZUZALSYWCGGMET-UHFFFAOYSA-N
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Description

4-Chloro Trazodone Isomer is a chemical compound with the molecular formula C19H22ClN5O and a molecular weight of 371.8639. It belongs to the class of tricyclic antidepressants and is structurally related to trazodone. This compound is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridine moiety .

Biochemical Analysis

Biochemical Properties

The 4-Chloro Trazodone Isomer interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may interact with the enzymes and proteins involved in the biochemical reactions that lead to stereotypy.

Cellular Effects

The this compound has been found to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . This suggests that the this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The this compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit apomorphine-induced stereotypy in mice , suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For instance, it has been found to inhibit apomorphine-induced stereotypy in mice . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Preparation Methods

The synthesis of 4-Chloro Trazodone Isomer involves several steps, typically starting with the formation of the triazolopyridine core. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a catalyst to facilitate the formation of the desired product .

Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

4-Chloro Trazodone Isomer undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Chloro Trazodone Isomer has several scientific research applications, including:

Comparison with Similar Compounds

4-Chloro Trazodone Isomer can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, which may offer distinct therapeutic advantages or research opportunities.

Properties

IUPAC Name

2-[3-[4-(4-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25/h1-2,4-8,10H,3,9,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZALSYWCGGMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166209
Record name 4-Chloro trazodone isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157072-19-0
Record name 4-Chloro trazodone isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157072190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro trazodone isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(4-Chlorphenyl)-1-piperazinyl]-propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-on
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-CHLORO TRAZODONE ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M849PY6808
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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